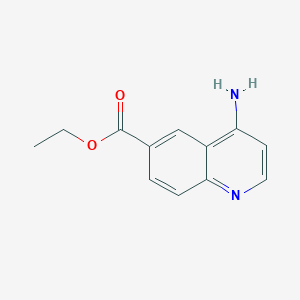

Ethyl 4-aminoquinoline-6-carboxylate

Descripción

BenchChem offers high-quality Ethyl 4-aminoquinoline-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-aminoquinoline-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 4-aminoquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11/h3-7H,2H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKZZVMTGSJGDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CN=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Technical Guide to the Synthesis of Ethyl 4-aminoquinoline-6-carboxylate

Foreword: The Strategic Importance of the 4-Aminoquinoline Scaffold

The quinoline ring system, particularly when functionalized with an amino group at the 4-position, represents one of the most vital scaffolds in medicinal chemistry.[1] Its derivatives form the cornerstone of numerous therapeutic agents, demonstrating a remarkable range of biological activities including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[2][3] Marketed drugs such as chloroquine and amodiaquine, both pivotal in the fight against malaria, underscore the profound impact of this chemical motif.[4][5] Ethyl 4-aminoquinoline-6-carboxylate is a key intermediate in the synthesis of more complex, biologically active molecules. The presence of the ester at the 6-position provides a versatile chemical handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of next-generation therapeutics.[6]

This guide provides an in-depth exploration of the primary synthetic pathways to Ethyl 4-aminoquinoline-6-carboxylate, designed for researchers and drug development professionals. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify methodological choices, and provide detailed, actionable protocols.

Retrosynthetic Analysis: A Logic-Driven Approach

A robust synthesis begins with a logical deconstruction of the target molecule. Our retrosynthetic analysis of Ethyl 4-aminoquinoline-6-carboxylate reveals a multi-step pathway originating from simple, commercially available starting materials. The core strategy involves the construction of the quinoline ring system, followed by functional group interconversion to install the desired 4-amino group.

This analysis identifies a three-stage forward synthesis:

-

Ring Formation: A Gould-Jacobs reaction to construct the 4-hydroxyquinoline core.

-

Activation: Chlorination of the 4-hydroxy group to create a reactive intermediate.

-

Amination: Nucleophilic aromatic substitution (SNAr) to yield the final product.

The Core Synthesis Pathway: From Anilines to Aminoquinolines

The most reliable and widely documented route to Ethyl 4-aminoquinoline-6-carboxylate follows the logic of our retrosynthetic plan. This pathway is segmented into three distinct, high-yielding steps.

Step 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for synthesizing the 4-hydroxyquinoline scaffold.[7] It proceeds in two distinct phases: an initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[8]

Causality Behind Experimental Choices:

-

Starting Material: Ethyl 4-aminobenzoate is selected as the aniline component to ensure the final product contains the required ethyl carboxylate group at the 6-position of the quinoline ring.

-

Reagent: Diethyl ethoxymethylenemalonate (DEEM) is the classic reagent for this reaction, providing the three-carbon chain necessary to form the pyridine ring portion of the quinoline.[9]

-

Thermal Conditions: The cyclization step requires significant thermal energy (typically >250 °C) to overcome the activation barrier for the 6-electron electrocyclization.[10] This is why high-boiling, inert solvents like Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) or diphenyl ether alone are the solvents of choice.[11] Their use ensures a consistent high temperature and prevents product decomposition that can occur with neat heating.[10] Modern approaches may utilize microwave irradiation to shorten reaction times and improve yields.[8][12]

Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-6-carboxylate

-

Condensation: In a round-bottom flask, combine ethyl 4-aminobenzoate (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130 °C for 1-2 hours. The ethanol byproduct is allowed to distill off. The reaction can be monitored by TLC.

-

Cyclization: In a separate flask equipped with a reflux condenser, heat a high-boiling solvent such as Dowtherm A to approximately 250 °C.[11]

-

Addition: Add the warm condensation product from step 1 dropwise into the boiling solvent. Continue heating for 15-30 minutes. The cyclized product will often precipitate from the hot solution.

-

Isolation: Allow the mixture to cool to below 100 °C. Add a non-polar solvent like hexane to dilute the Dowtherm A and facilitate further precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane or toluene to remove the high-boiling solvent, followed by ethanol. The resulting solid, Ethyl 4-hydroxyquinoline-6-carboxylate, is often pure enough for the next step.

Step 2: Chlorination of the 4-Hydroxyquinoline

To facilitate the introduction of the amino group, the 4-hydroxy group must be converted into a better leaving group. Chlorination using phosphorus oxychloride (POCl₃) is the standard and highly effective method for this transformation, producing the key intermediate, Ethyl 4-chloroquinoline-6-carboxylate.[13]

Causality Behind Experimental Choices:

-

Reagent: POCl₃ is a powerful chlorinating agent for hydroxyl groups on heteroaromatic rings. It functions as both the reagent and, often, the solvent.

-

Reaction Conditions: The reaction is typically performed at reflux to ensure complete conversion. The mechanism involves the formation of a phosphate ester intermediate which is then displaced by a chloride ion.

Experimental Protocol: Synthesis of Ethyl 4-chloroquinoline-6-carboxylate [13]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), carefully add Ethyl 4-hydroxyquinoline-6-carboxylate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 eq).

-

Heating: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 2-4 hours, until TLC analysis indicates the disappearance of the starting material.

-

Work-up (Caution: Highly Exothermic): Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice in a large beaker within a fume hood. This quenches the excess POCl₃.

-

Neutralization: Once the initial vigorous reaction has subsided, neutralize the acidic solution by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide, until the pH is approximately 8.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Ethyl 4-chloroquinoline-6-carboxylate.[13]

Step 3: Amination via Nucleophilic Aromatic Substitution (SNAr)

The final step is the displacement of the 4-chloro substituent with an amino group. The electron-withdrawing nature of the quinoline nitrogen activates the C4 position, making it susceptible to nucleophilic attack.[2]

Causality Behind Experimental Choices:

-

Nucleophile: Various sources of ammonia can be used, such as alcoholic ammonia, ammonium hydroxide, or formamide. The choice depends on the desired reaction conditions (temperature, pressure) and scale.

-

Solvent and Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate. Solvents like ethanol or DMF are common.[1] The reaction can be performed in a sealed vessel to maintain pressure and increase the concentration of the ammonia nucleophile.

Experimental Protocol: Synthesis of Ethyl 4-aminoquinoline-6-carboxylate

-

Reaction Setup: Place Ethyl 4-chloroquinoline-6-carboxylate (1.0 eq) in a pressure-rated sealed tube.

-

Reagents: Add a solution of ammonia in ethanol (e.g., 7N solution). The excess ammonia acts as both the nucleophile and the base to neutralize the HCl byproduct.

-

Heating: Seal the tube tightly and heat the mixture in an oil bath at 120-150 °C for 12-24 hours. The progress should be monitored by TLC.

-

Isolation: After cooling the vessel to room temperature, carefully vent it. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by recrystallization or column chromatography to yield Ethyl 4-aminoquinoline-6-carboxylate.

Data Summary

The following table provides a comparative overview of the key parameters for each step in the synthesis. Yields are representative and can vary based on scale and specific reaction conditions.

| Step | Reaction Name | Key Reagents | Typical Solvent | Temperature (°C) | Representative Yield |

| 1 | Gould-Jacobs Reaction | Ethyl 4-aminobenzoate, DEEM | Dowtherm A | 250 °C | 85-95%[11] |

| 2 | Chlorination | POCl₃ | POCl₃ (neat) | 110-120 °C | ~67%[13] |

| 3 | Amination (SNAr) | Ethanolic Ammonia | Ethanol | 120-150 °C | 60-80% |

Conclusion

The synthesis of Ethyl 4-aminoquinoline-6-carboxylate is a well-established, three-stage process that leverages classical named reactions fundamental to heterocyclic chemistry. The pathway, beginning with the Gould-Jacobs reaction to form the quinoline core, followed by chlorination and subsequent nucleophilic amination, provides a reliable and scalable route to this valuable synthetic intermediate. Understanding the mechanistic principles behind each transformation—from the thermal electrocyclization to the addition-elimination of the SNAr reaction—is paramount for optimizing conditions and troubleshooting potential issues. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this important building block for application in drug discovery and medicinal chemistry.

References

-

Gould–Jacobs reaction - Wikipedia. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]

-

A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs - PubMed. [Link]

-

Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. [Link]

-

4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective. [Link]

-

A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. [Link]

-

Conrad-Limpach Synthesis - SynArchive. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC - PubMed Central. [Link]

-

Conrad–Limpach synthesis - Wikipedia. [Link]

-

Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. [Link]

-

Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC. [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. [Link]

-

A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. [Link]

-

Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity - PubMed. [Link]

-

Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. [Link]

-

4,7-dichloroquinoline - Organic Syntheses Procedure. [Link]

Sources

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijlpr.com [ijlpr.com]

- 5. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 6. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. iipseries.org [iipseries.org]

- 10. mdpi.com [mdpi.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]

- 13. 4-Chloroquinoline-6-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Ethyl 4-aminoquinoline-6-carboxylate: Structure, Properties, and Synthetic Methodologies

This guide provides a comprehensive technical overview of Ethyl 4-aminoquinoline-6-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Drawing from established principles in organic synthesis and the well-documented biological importance of the 4-aminoquinoline scaffold, this document details the compound's chemical properties, structure, and methods for its preparation.

Introduction: The Significance of the 4-Aminoquinoline Core

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, anti-inflammatory, and antiviral properties.[2] The strategic placement of functional groups on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets. Ethyl 4-aminoquinoline-6-carboxylate, with its amino group at the C4 position and an ethyl carboxylate at the C6 position, represents a key intermediate for the synthesis of more complex derivatives and a subject of interest for its own potential bioactivity.

Chemical Structure and Properties

The structural and physicochemical properties of a compound are fundamental to understanding its behavior in both chemical reactions and biological systems.

Molecular Structure

The structure of Ethyl 4-aminoquinoline-6-carboxylate is characterized by a quinoline ring system, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. Key functional groups include a primary amine at position 4 and an ethyl ester at position 6.

IUPAC Name: ethyl 4-aminoquinoline-6-carboxylate CAS Number: 1416440-06-6[3] Molecular Formula: C₁₂H₁₂N₂O₂[3]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 216.24 g/mol | [3] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents such as DMSO and methanol (Predicted) | N/A |

| logP (predicted) | 1.9937 | [3] |

| Topological Polar Surface Area (TPSA) | 65.21 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 2 | [3] |

Spectroscopic Characterization (Predicted)

While specific experimental spectra for Ethyl 4-aminoquinoline-6-carboxylate are not widely published, a prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the amino protons, and a quartet and triplet for the ethyl ester group.

-

¹³C NMR: The carbon NMR would display signals for the carbons of the quinoline ring, with the ester carbonyl carbon appearing at a characteristic downfield shift.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine, C=O stretching of the ester, and C=C and C=N stretching of the quinoline ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (216.24 g/mol ).

Synthesis Methodologies

The synthesis of 4-aminoquinoline derivatives is well-established in the chemical literature. A common and effective strategy involves the construction of the quinoline ring system followed by the introduction of the amino group. Below is a plausible and detailed protocol for the laboratory-scale synthesis of Ethyl 4-aminoquinoline-6-carboxylate, adapted from established methods for similar compounds.

Proposed Synthetic Pathway

A logical synthetic approach would involve the cyclization of an appropriately substituted aniline derivative to form the quinoline ring, followed by amination.

Caption: Proposed synthetic workflow for Ethyl 4-aminoquinoline-6-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 4-hydroxyquinoline-6-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4-aminobenzoate (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Condensation: Heat the mixture at 120-130 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: To the resulting intermediate, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to 250 °C for 30 minutes to effect cyclization.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solvent. Collect the solid by filtration, wash with a suitable solvent like ethanol, and dry under vacuum to yield ethyl 4-hydroxyquinoline-6-carboxylate.

Step 2: Synthesis of Ethyl 4-chloroquinoline-6-carboxylate

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend ethyl 4-hydroxyquinoline-6-carboxylate (1 equivalent) in phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Chlorination: Heat the mixture to reflux for 3-4 hours. The reaction should be performed in a well-ventilated fume hood.

-

Work-up and Isolation: After cooling, carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate. Neutralize the solution with a base (e.g., sodium bicarbonate). Collect the solid by filtration, wash thoroughly with water, and dry to obtain ethyl 4-chloroquinoline-6-carboxylate.

Step 3: Synthesis of Ethyl 4-aminoquinoline-6-carboxylate

-

Reaction Setup: In a sealed pressure vessel, dissolve ethyl 4-chloroquinoline-6-carboxylate (1 equivalent) in a suitable solvent such as ethanol.

-

Amination: Add an excess of an ammonia source, for example, a concentrated aqueous solution of ammonium hydroxide.

-

Reaction: Heat the mixture at 120-150 °C for 12-24 hours. The pressure inside the vessel will increase, so appropriate safety precautions must be taken.

-

Work-up and Isolation: Cool the reaction vessel to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure Ethyl 4-aminoquinoline-6-carboxylate.

Applications and Biological Significance

The 4-aminoquinoline core is a privileged scaffold in drug discovery. While specific biological data for Ethyl 4-aminoquinoline-6-carboxylate is limited in publicly accessible literature, its structural features suggest several potential areas of application.

-

Antimalarial Drug Discovery: As a close analog of other biologically active 4-aminoquinolines, this compound could serve as a precursor or a candidate for antimalarial screening. The amino group at C4 is crucial for the antimalarial activity of compounds like chloroquine.

-

Anticancer Research: Numerous 4-aminoquinoline derivatives have been investigated for their anticancer properties.[1] The title compound could be a valuable intermediate for the synthesis of novel anticancer agents.

-

Chemical Probe Development: The ester functionality provides a handle for further chemical modification, making it a useful building block for creating chemical probes to study biological pathways.

The potential mechanism of action for many 4-aminoquinoline derivatives, particularly in the context of malaria, involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole.

Sources

An In-depth Technical Guide to Ethyl 4-aminoquinoline-6-carboxylate (CAS: 1416440-06-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Promise of the 4-Aminoquinoline Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry. First isolated from coal tar in 1834, its derivatives have yielded a wealth of pharmacologically active compounds.[1][2] Among these, the 4-aminoquinoline scaffold is particularly noteworthy, forming the structural basis for a multitude of approved drugs and clinical candidates.[3] From the historic antimalarial chloroquine to modern anticancer agents, the versatility of this privileged structure continues to inspire the development of novel therapeutics.[1][2] This guide focuses on a specific, yet promising, member of this class: Ethyl 4-aminoquinoline-6-carboxylate. While specific research on this compound is emerging, its structural features suggest significant potential, warranting a detailed exploration for the scientific community. This document serves as a comprehensive technical resource, consolidating available information and providing expert insights into its synthesis, potential applications, and avenues for future research.

Compound Profile: Ethyl 4-aminoquinoline-6-carboxylate

This section delineates the fundamental physicochemical properties of the target compound, providing a crucial foundation for its handling, characterization, and application in a research setting.

| Property | Value | Source |

| CAS Number | 1416440-06-6 | [4] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [4] |

| Molecular Weight | 216.24 g/mol | [4] |

| Canonical SMILES | CCOC(=O)c1cc2c(cc1)N=CC=C2N | [4] |

| InChI Key | InChI=1S/C12H12N2O2/c1-2-16-12(15)8-5-6-10-11(7-8)14-4-3-9(10)13/h3-7H,2H2,1H3,(H2,13,14) | Chem-Impex |

| Appearance | Predicted: Off-white to yellow solid | General knowledge of similar compounds |

| Solubility | Predicted: Soluble in DMSO, DMF, and methanol | General knowledge of similar compounds |

| Storage | Store at 2-8 °C, sealed in a dry environment | [4] |

Synthesis and Mechanism: A Rational Approach to Construction

The synthesis of Ethyl 4-aminoquinoline-6-carboxylate can be logically approached through a two-step sequence starting from the corresponding 4-hydroxyquinoline derivative. This strategy leverages established quinoline chemistry, ensuring a reliable and scalable route to the target molecule.

Synthetic Pathway Overview

The overall synthetic transformation involves the conversion of a hydroxyl group at the 4-position to a chlorine atom, which then serves as a leaving group for nucleophilic aromatic substitution by ammonia.

Caption: Synthetic route to Ethyl 4-aminoquinoline-6-carboxylate.

Step 1: Chlorination of Ethyl 4-hydroxyquinoline-6-carboxylate

The initial step is the conversion of the 4-hydroxy group to a more reactive 4-chloro group. This is a standard transformation in quinoline chemistry, typically achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The mechanism involves the activation of the hydroxyl group by the chlorinating agent, followed by nucleophilic attack of the chloride ion.

Detailed Protocol:

-

To a stirred solution of Ethyl 4-hydroxyquinoline-6-carboxylate (1.0 eq) in a suitable solvent such as toluene or neat, add phosphorus oxychloride (3.0-5.0 eq) dropwise at 0 °C.

-

After the addition is complete, slowly warm the reaction mixture to reflux (typically 100-120 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 4-chloroquinoline-6-carboxylate.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Step 2: Amination of Ethyl 4-chloroquinoline-6-carboxylate

The final step involves the nucleophilic aromatic substitution of the 4-chloro group with an amino group. This reaction is typically carried out using a source of ammonia, such as aqueous ammonia, ammonium hydroxide, or by bubbling ammonia gas through the reaction mixture. The reaction is often performed in a sealed vessel at elevated temperatures to facilitate the substitution.

Detailed Protocol:

-

In a sealed pressure vessel, dissolve Ethyl 4-chloroquinoline-6-carboxylate (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Add an excess of aqueous ammonium hydroxide (e.g., 28-30% solution, 10-20 eq).

-

Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure Ethyl 4-aminoquinoline-6-carboxylate.

Potential Biological Applications and Mechanism of Action

While specific biological data for Ethyl 4-aminoquinoline-6-carboxylate is not yet widely published, the extensive research on the 4-aminoquinoline scaffold allows for well-founded postulations regarding its potential therapeutic applications and mechanisms of action.

Antimalarial Activity

The 4-aminoquinoline core is synonymous with antimalarial drugs. The mechanism of action for compounds like chloroquine is believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole. This leads to the accumulation of toxic free heme, which ultimately kills the parasite. The presence of the amino group at the 4-position and the quinoline nitrogen are crucial for accumulation in the acidic digestive vacuole. The ester group at the 6-position may influence the compound's lipophilicity and ability to cross biological membranes, potentially modulating its antimalarial potency.

Anticancer Potential

Numerous 4-aminoquinoline derivatives have demonstrated significant anticancer activity.[5] Their proposed mechanisms of action are diverse and include:

-

Inhibition of Topoisomerases: These enzymes are critical for DNA replication and repair, and their inhibition can lead to cancer cell death.

-

Kinase Inhibition: Many 4-aminoquinolines act as inhibitors of various protein kinases that are overactive in cancer cells and drive tumor growth and proliferation.

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling pathways.

-

Autophagy Modulation: Some 4-aminoquinolines can interfere with the process of autophagy, a cellular recycling mechanism that can either promote or suppress tumor growth depending on the context.

The ethyl carboxylate group at the 6-position could potentially engage in hydrogen bonding interactions with target proteins, thereby influencing the compound's binding affinity and selectivity.

Anti-Inflammatory and Immunomodulatory Effects

Certain 4-aminoquinolines, such as hydroxychloroquine, are used as immunomodulatory and anti-inflammatory agents. Their mechanism in these contexts is thought to involve the modulation of cytokine production and interference with lysosomal function in immune cells. It is plausible that Ethyl 4-aminoquinoline-6-carboxylate could exhibit similar properties.

Caption: Postulated mechanism of anticancer action via kinase pathway inhibition.

Characterization and Analytical Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, the amino group protons, and the ethyl ester protons. The aromatic region (typically δ 7.0-8.5 ppm) will display a set of doublets and multiplets corresponding to the protons on the quinoline core. The amino group protons (NH₂) will likely appear as a broad singlet. The ethyl group will exhibit a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃), with typical coupling constants.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for all 12 carbon atoms. The carbonyl carbon of the ester will be in the downfield region (around δ 165-170 ppm). The aromatic carbons of the quinoline ring will appear in the range of δ 100-150 ppm. The methylene and methyl carbons of the ethyl group will be in the upfield region.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 217.2. High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will likely display characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the ester group (around 1700-1730 cm⁻¹), and C=C and C=N stretching vibrations of the quinoline ring (in the 1500-1650 cm⁻¹ region).

Future Directions and Research Opportunities

Ethyl 4-aminoquinoline-6-carboxylate represents a promising, yet underexplored, molecule. The following are key areas for future investigation:

-

Definitive Synthesis and Characterization: The first step should be the unambiguous synthesis and full spectroscopic characterization of the compound to provide a reference standard for future studies.

-

In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and various strains of Plasmodium falciparum to determine its cytotoxic and antimalarial activities.

-

Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate its specific molecular targets and mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs with modifications at the ester group and the amino function would provide valuable insights into the structure-activity relationships and could lead to the discovery of more potent and selective compounds.

Conclusion

Ethyl 4-aminoquinoline-6-carboxylate is a molecule of significant interest, situated at the intersection of a well-established pharmacophore and unexplored chemical space. This guide has provided a comprehensive overview of its properties, a rational synthetic approach, and a well-reasoned prospectus of its potential biological activities. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into this promising compound, potentially leading to the development of new and effective therapeutic agents.

References

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

-

Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 4-aminoquinoline-6-carboxylate: A Technical Guide for Advanced Research

This guide provides an in-depth technical overview of Ethyl 4-aminoquinoline-6-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug development. This document will cover its fundamental molecular properties, plausible synthetic routes, expected analytical characterization, and its potential applications within the broader context of medicinal chemistry.

Core Molecular Attributes

Ethyl 4-aminoquinoline-6-carboxylate is a substituted quinoline derivative. The core structure features a quinoline bicyclic system with an amino group at the 4-position and an ethyl carboxylate group at the 6-position. These functional groups are key determinants of its chemical reactivity and potential biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |

| Molecular Weight | 216.24 g/mol | [1] |

| CAS Number | 1416440-06-6 | [1] |

Synthetic Pathways and Mechanistic Rationale

A viable forward synthesis would likely involve a Gould-Jacob type reaction. This classical method is a powerful tool for the construction of the 4-hydroxyquinoline scaffold, which can then be converted to the desired 4-amino derivative.

Proposed Synthetic Protocol:

-

Step 1: Condensation. The synthesis would commence with the reaction of a suitably substituted aniline, such as ethyl 4-aminobenzoate, with diethyl ethoxymethylenemalonate (EMME). This condensation reaction forms an intermediate enamine.

-

Step 2: Thermal Cyclization. The resulting enamine undergoes thermal cyclization at high temperatures (typically around 250 °C) in a high-boiling point solvent like diphenyl ether. This intramolecular reaction leads to the formation of the quinoline ring system, yielding Ethyl 4-hydroxyquinoline-6-carboxylate.

-

Step 3: Chlorination. The hydroxyl group at the 4-position is a versatile handle for further functionalization. Treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) will convert the 4-hydroxyquinoline to the more reactive Ethyl 4-chloroquinoline-6-carboxylate.

-

Step 4: Amination. The final step involves a nucleophilic aromatic substitution (SNAr) reaction. The 4-chloroquinoline intermediate is reacted with a source of ammonia, such as ammonium hydroxide or a protected amine followed by deprotection, to introduce the amino group at the 4-position, yielding the final product, Ethyl 4-aminoquinoline-6-carboxylate. Microwave-assisted conditions can often accelerate this step and improve yields.[1][2]

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic pathway for Ethyl 4-aminoquinoline-6-carboxylate.

Analytical Characterization: Predicted Spectroscopic Data

The structural elucidation of Ethyl 4-aminoquinoline-6-carboxylate would rely on standard spectroscopic techniques. Based on its structure, the following key spectral features are anticipated:

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons on the quinoline ring system with characteristic splitting patterns. - A singlet for the amino (NH₂) protons. - A quartet and a triplet for the ethyl group (-CH₂CH₃) of the ester. |

| ¹³C NMR | - Distinct signals for the carbon atoms of the quinoline core. - A signal for the carbonyl carbon of the ester group. - Signals for the ethyl group carbons. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine. - C=O stretching vibration for the ester carbonyl group. - C=C and C=N stretching vibrations characteristic of the quinoline ring. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 216.24. - Fragmentation patterns consistent with the loss of the ethoxy group from the ester and other characteristic fragments of the quinoline core. |

Potential Applications in Drug Discovery and Development

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably exemplified by the antimalarial drugs chloroquine and amodiaquine.[3][4] This structural motif is a privileged scaffold due to its ability to interact with various biological targets.

Antimalarial Drug Development

The primary and most explored application of 4-aminoquinolines is in the treatment of malaria.[4] These compounds are known to interfere with heme detoxification in the parasite's food vacuole. The presence of the basic amino group at the 4-position is crucial for its accumulation in the acidic food vacuole of the parasite. While the efficacy of Ethyl 4-aminoquinoline-6-carboxylate against Plasmodium falciparum would require experimental validation, its core structure makes it a compelling candidate for inclusion in antimalarial screening campaigns.

Anticancer and Anti-inflammatory Research

Beyond their antimalarial properties, 4-aminoquinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer and anti-inflammatory effects.[1][5] The quinoline ring system can intercalate into DNA and inhibit topoisomerase enzymes, which are critical for cancer cell proliferation. Furthermore, some 4-aminoquinolines have been shown to modulate inflammatory pathways. The specific substitution pattern of Ethyl 4-aminoquinoline-6-carboxylate may confer novel pharmacological properties that could be exploited in these therapeutic areas.

Diagram of the Potential Therapeutic Applications:

Caption: Potential therapeutic applications of Ethyl 4-aminoquinoline-6-carboxylate.

Conclusion

Ethyl 4-aminoquinoline-6-carboxylate is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its structure possesses the key features of the pharmacologically important 4-aminoquinoline class. Future research should focus on the development of a robust synthetic protocol, full analytical characterization, and comprehensive biological evaluation to unlock its therapeutic potential.

References

-

Romero, M. H., & Delgado, J. A. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1189429. [Link]

-

Al-Trawneh, S. A., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(14), 5393. [Link]

-

Hilaris Publisher. 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. [Link]

-

Wang, L., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4966. [Link]

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Ethyl 4-aminoquinoline-6-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its privileged structure that has given rise to a multitude of clinically significant therapeutic agents.[1][2] From the historic antimalarial drug chloroquine to contemporary anticancer and antiviral candidates, the versatility of this heterocyclic system is well-established.[1][3][4][5][6] This technical guide delves into a particularly strategic starting material within this chemical class: Ethyl 4-aminoquinoline-6-carboxylate . We will explore its synthesis, chemical utility, and its pivotal role as a versatile intermediate for the generation of novel drug candidates. The presence of the ethyl carboxylate group at the 6-position offers a unique chemical handle for facile derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

I. The Strategic Advantage of the 4-Aminoquinoline Core

The 4-aminoquinoline nucleus is a bio-isostere of natural purine bases, allowing it to interact with a wide array of biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Antimalarial: The most well-known application, 4-aminoquinolines like chloroquine, interfere with heme detoxification in the parasite's food vacuole, leading to a buildup of toxic heme and subsequent parasite death.[7][8]

-

Anticancer: Several 4-aminoquinoline derivatives have shown potent anticancer activity by targeting various kinases and inhibiting cell proliferation.[9][10]

-

Antiviral, Antibacterial, and Antifungal: The scaffold has been explored for the development of agents against a range of infectious diseases.[1]

-

Antileishmanial: These compounds have shown promise as potent agents against Leishmania parasites.[2][4]

The ability of the 4-aminoquinoline scaffold to accumulate in acidic organelles like lysosomes is a key feature influencing its biological activity.[2] This property is attributed to the presence of two basic nitrogen atoms: the quinolinic nitrogen (pKa ~6) and the nitrogen in the 4-amino substituent (pKa ~7-8).[2]

II. Synthesis of Ethyl 4-aminoquinoline-6-carboxylate: A Multi-step Approach

The synthesis of Ethyl 4-aminoquinoline-6-carboxylate is a well-orchestrated multi-step process that leverages classic named reactions in organic chemistry. The overall synthetic workflow is depicted below:

Figure 1: Overall synthetic workflow for Ethyl 4-aminoquinoline-6-carboxylate.

Step 1: The Gould-Jacobs Reaction - Formation of the Quinoline Core

The synthesis commences with the Gould-Jacobs reaction, a powerful method for constructing the quinoline ring system.[11][12] This reaction involves two key transformations: the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by thermal cyclization.

Protocol 1: Synthesis of Ethyl 4-hydroxyquinoline-6-carboxylate

-

Condensation: In a round-bottom flask equipped with a reflux condenser, equimolar amounts of ethyl 4-aminobenzoate and diethyl ethoxymethylenemalonate (EMME) are mixed.[13] The mixture is heated at 100-120 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). This step forms the intermediate, diethyl 2-(((4-(ethoxycarbonyl)phenyl)amino)methylene)malonate.

-

Thermal Cyclization: The reaction mixture from the previous step is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, preheated to 250-260 °C.[14] The mixture is maintained at this temperature for 30-60 minutes to facilitate the cyclization.

-

Isolation: Upon cooling, the product, Ethyl 4-hydroxyquinoline-6-carboxylate, precipitates out of the solution. The solid is collected by filtration, washed with a suitable solvent like hexane or ethanol to remove the high-boiling solvent, and dried under vacuum.

Causality behind Experimental Choices:

-

The use of a high-boiling solvent in the cyclization step is crucial to provide the necessary thermal energy for the intramolecular cyclization to occur efficiently.

-

The choice of ethyl 4-aminobenzoate as the starting aniline derivative directly incorporates the ethyl carboxylate group at the desired 6-position of the final quinoline scaffold.

Step 2: Chlorination - Activating the 4-Position

The hydroxyl group at the 4-position of the quinoline ring is a poor leaving group for nucleophilic substitution. Therefore, it must be converted to a more reactive group. Chlorination using phosphorus oxychloride (POCl₃) is a standard and effective method for this transformation.[12][15][16]

Protocol 2: Synthesis of Ethyl 4-chloroquinoline-6-carboxylate

-

Reaction Setup: In a fume hood, Ethyl 4-hydroxyquinoline-6-carboxylate is suspended in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: The mixture is heated to reflux (around 110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. This process is highly exothermic and should be performed with extreme care. The aqueous mixture is then neutralized with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is approximately 7-8.

-

Extraction and Purification: The product is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Ethyl 4-chloroquinoline-6-carboxylate.

Self-Validating System:

-

The complete consumption of the starting material, as monitored by TLC, is a key indicator of reaction completion.

-

The successful formation of the product can be confirmed by a change in polarity observed on the TLC plate and by subsequent analytical characterization (NMR, MS).

Step 3: Amination - Installation of the Key Amino Group

The final step involves the nucleophilic aromatic substitution of the highly reactive 4-chloro group with an amino group. This is a crucial step that introduces the "4-amino" moiety characteristic of this class of compounds.

Protocol 3: Synthesis of Ethyl 4-aminoquinoline-6-carboxylate

-

Reaction Setup: Ethyl 4-chloroquinoline-6-carboxylate is dissolved in a suitable solvent such as ethanol, isopropanol, or N-methyl-2-pyrrolidone (NMP) in a sealed reaction vessel.

-

Amine Source: A source of ammonia, such as a concentrated aqueous solution of ammonium hydroxide or a solution of ammonia in an organic solvent, is added in excess. Alternatively, formamide can be used as the amine source in the presence of a copper catalyst.[1]

-

Reaction Conditions: The reaction mixture is heated to 120-150 °C for several hours. The progress of the reaction is monitored by TLC.

-

Isolation and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield Ethyl 4-aminoquinoline-6-carboxylate.

III. Characterization Data

Accurate characterization of the synthesized compounds is paramount for ensuring their identity and purity. The following table summarizes the expected and reported physicochemical properties.

| Compound | Molecular Formula | Molecular Weight | Appearance |

| Ethyl 4-hydroxyquinoline-6-carboxylate | C₁₂H₁₁NO₃ | 217.22 | White to off-white solid |

| Ethyl 4-chloroquinoline-6-carboxylate | C₁₂H₁₀ClNO₂ | 235.67 | Pale yellow solid |

| Ethyl 4-aminoquinoline-6-carboxylate | C₁₂H₁₂N₂O₂ | 216.24 | Yellowish solid |

Note: Appearance may vary based on purity and crystalline form.

IV. Applications in Drug Discovery: A Gateway to Novel Therapeutics

The true value of Ethyl 4-aminoquinoline-6-carboxylate lies in its potential as a versatile starting material for the synthesis of diverse libraries of compounds for drug discovery. The ester at the 6-position serves as a convenient handle for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups to probe the SAR of the 4-aminoquinoline scaffold.

Figure 2: Derivatization strategies for Ethyl 4-aminoquinoline-6-carboxylate.

A. Synthesis of 4-Aminoquinoline-6-carboxamides

One of the most common and effective derivatization strategies is the conversion of the ethyl ester to a series of amides. This is typically achieved through a two-step process:

-

Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid using standard conditions, such as treatment with an aqueous base (e.g., NaOH or LiOH) followed by acidification.

-

Amide Coupling: The resulting 4-aminoquinoline-6-carboxylic acid can then be coupled with a diverse library of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of 4-aminoquinoline-6-carboxamides.

Rationale: The introduction of various amide functionalities allows for the exploration of different hydrogen bonding interactions, lipophilicity, and steric bulk at the 6-position, which can significantly impact the compound's binding to its biological target and its pharmacokinetic properties. For instance, derivatives of quinoline-6-carboxamide have been investigated as P2X7R antagonists.[17]

B. Reduction to the Corresponding Alcohol

The ethyl ester can be reduced to the primary alcohol, (4-aminoquinolin-6-yl)methanol, using reducing agents such as lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized, for example, through etherification or esterification, to introduce additional diversity.

V. Conclusion

Ethyl 4-aminoquinoline-6-carboxylate is a strategically important and highly versatile starting material in drug discovery. Its synthesis, while multi-stepped, relies on robust and well-understood chemical transformations. The presence of the ethyl carboxylate group at the 6-position provides a convenient and reactive handle for the generation of diverse libraries of 4-aminoquinoline derivatives. This allows medicinal chemists to systematically explore the structure-activity relationships of this privileged scaffold and to fine-tune the properties of lead compounds to develop novel therapeutics for a wide range of diseases, from infectious diseases to cancer. The continued exploration of derivatives originating from this key intermediate holds significant promise for the future of drug development.

References

-

Romero, A. H., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

-

Barreiro, G., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 64(15), 11474-11491. [Link]

-

Antinarelli, L. M. R., et al. (2015). 4-Aminoquinoline derivatives as potential antileishmanial agents. Chemical Biology & Drug Design, 86(5), 704-714. [Link]

-

O'Neill, P. M., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry, 6(5), 479-507. [Link]

-

Ahmad, I., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 26(16), 4989. [Link]

-

Kaschula, C. H., et al. (2002). Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 45(16), 3531-3539. [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

-

Romero, A. H., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

-

Hossain, M. F. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(10), 1645-1650. [Link]

-

Kappe, C. O., & Stadler, A. (2005). Malonates in Cyclocondensation Reactions. Molecules, 10(1), 133-148. [Link]

-

Musiol, R., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6649. [Link]

-

Synthetic Communications. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Molbank, 2006(4), M486. [Link]

- Google Patents. (n.d.).

-

El-Faham, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2), 1-22. [Link]

-

Khan, M. F., et al. (2016). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. BMC Chemistry, 10(1), 1-9. [Link]

-

Tkachova, V. P., et al. (2012). Competing transformations of 2-cyanoacetanilides in reactions with derivatives of ethoxymethylenemalonate. ARKIVOC, 2012(5), 164-177. [Link]

-

Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. [Link]

-

de Oliveira, A. B., et al. (2021). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Preprints. [Link]

-

Al-Ostoot, F. H., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(14), 5468. [Link]

-

Kumar, A., et al. (2015). 4-Aminoquinoline-Hybridization en Route Towards the Development of Rationally Designed Antimalarial Agents. RSC Advances, 5(103), 84796-84818. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1361-1364. [Link]

-

Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. [Link]

-

Singh, A., et al. (2016). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline to Overcome Drug Resistance in Malaria Chemotherapy. Journal of Medicinal Chemistry, 59(17), 7942-7955. [Link]

-

Khan, M. F., et al. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry, 257, 115458. [Link]

-

Organic Syntheses. (n.d.). diethyl methylenemalonate. [Link]

-

de Oliveira, A. B., et al. (2018). Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. Journal of Molecular Modeling, 24(9), 243. [Link]

-

Mijangos, M. V., et al. (2021). Synthesis of Quinoline-4-carboxamides and Quinoline-4-carboxylates via a Modified Pfitzinger Reaction of N-Vinylisatins. European Journal of Organic Chemistry, 2021(4), 637-647. [Link]

-

YouTube. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. [Link]

-

Li, C., et al. (2014). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 5(11), 1184-1189. [Link]

-

Viswas, R. S., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6219. [Link]

-

Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1361-1364. [Link]

-

PrepChem. (n.d.). Synthesis of Diethyl Ethoxymethylenemalonate. [Link]

-

PubChem. (n.d.). 4-Aminoquinoline. [Link]

-

Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 804(2), 347-355. [Link]

-

Singh, K., et al. (2013). 4-aminoquinazoline analogs: a novel class of anticancer agents. Mini-Reviews in Medicinal Chemistry, 13(8), 1177-1194. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. New Journal of Chemistry, 40(12), 10037-10042. [Link]

-

de la Mora-Valea, A., et al. (2023). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. Organic & Biomolecular Chemistry, 21(5), 1034-1043. [Link]

-

de Kock, C., et al. (2015). New 4-Aminoquinoline Compounds to Reverse Drug Resistance in P. falciparum Malaria, and a Survey of Early European Antimalarial Treatments. Molecules, 20(8), 14646-14667. [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

-

Sari, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. CN112898152A - Preparation method of ethoxy diethyl methylene malonate - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Biological Activity Screening of Ethyl 4-aminoquinoline-6-carboxylate

Abstract

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, giving rise to globally recognized drugs such as chloroquine and hydroxychloroquine.[1][2][3][4][5] This guide provides a comprehensive, technically in-depth framework for the biological activity screening of a novel derivative, ethyl 4-aminoquinoline-6-carboxylate. We move beyond rote protocol listing to offer a strategic, causality-driven approach to drug discovery research. This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights into experimental design, execution, and data interpretation. Our methodology is built on a tiered screening cascade designed to efficiently identify and characterize the therapeutic potential of this promising compound.

Introduction: The Therapeutic Promise of the 4-Aminoquinoline Scaffold

The quinoline ring system is a "privileged scaffold" in drug discovery, known for its ability to interact with a wide array of biological targets.[6] Specifically, the 4-aminoquinoline core is central to numerous compounds with a broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][5][7] The well-documented versatility of this scaffold provides a strong rationale for investigating novel derivatives like ethyl 4-aminoquinoline-6-carboxylate. The addition of a carboxylate group at the 6-position introduces a unique electronic and steric profile that may modulate biological activity, potentially leading to enhanced potency, novel mechanisms of action, or an improved safety profile.

This guide outlines a logical and efficient screening workflow to comprehensively evaluate the biological potential of ethyl 4-aminoquinoline-6-carboxylate.

A Tiered Approach to Biological Activity Screening

A tiered or hierarchical screening strategy is a cost-effective and efficient method for evaluating a novel compound. This approach begins with broad, high-throughput primary assays to identify potential "hits" and progressively moves towards more complex, resource-intensive secondary and mechanistic studies to validate these initial findings.

Caption: Potential anticancer signaling pathways affected by 4-aminoquinolines.

Experimental Protocol: Western Blot for Apoptosis Markers

-

Cell Treatment: Treat a sensitive cancer cell line with ethyl 4-aminoquinoline-6-carboxylate at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key apoptosis proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2 family members) followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vitro ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is crucial to identify potential liabilities that could derail later-stage development.

Key In Vitro ADME/Tox Assays:

-

Metabolic Stability: Incubate the compound with liver microsomes to assess its susceptibility to metabolism.

-

CYP450 Inhibition: Evaluate the compound's potential to inhibit major cytochrome P450 enzymes to predict drug-drug interactions.

-

Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, which can affect its distribution and efficacy.

-

hERG Inhibition: Assess the compound's potential to block the hERG potassium channel, which is associated with cardiotoxicity.

Conclusion and Future Directions

This guide provides a robust framework for the systematic biological evaluation of ethyl 4-aminoquinoline-6-carboxylate. The proposed tiered screening cascade allows for the efficient identification of promising therapeutic activities while providing early insights into the compound's mechanism of action and potential liabilities. Positive results from this screening protocol would provide a strong foundation for further lead optimization, in vivo efficacy studies, and ultimately, the development of a novel therapeutic agent. The rich history of the 4-aminoquinoline scaffold in medicine suggests that a thorough investigation of this new derivative is a worthwhile endeavor with the potential to address unmet medical needs. [1][7]

References

-

de F. F. M. de Almeida, J., et al. (2015). Synthesis and evaluation of the anti-nociceptive and anti-inflammatory activity of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 23(15), 4849-4855. [Link]

-

Romero, E. L., & Delgado, J. F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. [Link]

-

Al-Ahmary, K. M., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(14), 5428. [Link]

-

Nakajima, M., et al. (1993). Synthesis and biological evaluation of quinocarcin derivatives. The Journal of Antibiotics, 46(11), 1769-1780. [Link]

-

D'Alessandro, S., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Pharmaceutics, 15(5), 1488. [Link]

-

Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21379. [Link]

-

Singh, A., et al. (2019). Design, synthesis and biological evaluation of 4-aminoquinoline-guanylthiourea derivatives as antimalarial agents. Bioorganic Chemistry, 91, 103094. [Link]

-

Abdellatif, K. R. A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5048-5054. [Link]

-

de Madureira, L. O., et al. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Pharmaceutics, 13(7), 1059. [Link]

-

Raut, S., et al. (2026). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Romero, E. L., & Delgado, J. F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

-

Ravindar, L., et al. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry, 256, 115458. [Link]

-

Wikipedia. (2023). 4-Aminoquinoline. [Link]

-

Newman, D. J., & Cragg, G. M. (2017). Screening and identification of novel biologically active natural compounds. Expert Opinion on Drug Discovery, 12(6), 545-547. [Link]

-

Singh, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances, 12(45), 29193-29219. [Link]

-

Ferreira, A., et al. (2022). Evaluation of Biological Activity of Natural Compounds. Encyclopedia. [Link]

-

Li, Y., et al. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

-

Healy, L. E., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17746-17755. [Link]

-

Sittampalam, G. S., et al. (2012). In vitro Screening Systems. Assay Guidance Manual. [Link]

-

Peng, Y. (2023). Biological Assays: Innovations and Applications. Journal of Analytical & Bioanalytical Techniques, 14(3). [Link]

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

An In-depth Technical Guide to Ethyl 4-Aminoquinoline-6-carboxylate Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among the vast landscape of quinoline derivatives, those functionalized at the 4- and 6-positions represent a particularly promising class of compounds. This technical guide provides a comprehensive overview of ethyl 4-aminoquinoline-6-carboxylate, a key intermediate, and its derivatives. We will delve into the synthetic pathways, explore the critical structure-activity relationships (SAR), and elucidate the mechanisms of action that underpin their therapeutic potential, with a primary focus on their anticancer and antimalarial properties. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel quinoline-based therapeutics.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a prominent structural motif found in a wide array of natural products and synthetic compounds with significant pharmacological activities. Its unique electronic properties and ability to interact with various biological targets have made it a "privileged scaffold" in drug discovery.[2] Derivatives of quinoline have been successfully developed as antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1][3]

The 4-aminoquinoline core is famously represented by the antimalarial drug chloroquine.[4] The amino group at the 4-position is crucial for its accumulation in the acidic food vacuole of the malaria parasite.[5] Modifications at other positions of the quinoline ring have been extensively explored to enhance efficacy, overcome drug resistance, and broaden the therapeutic applications of this chemical class. The 6-position, in particular, offers a strategic point for derivatization to modulate the physicochemical and pharmacological properties of the molecule.

Synthetic Strategies: Building the Quinoline Framework

The synthesis of ethyl 4-aminoquinoline-6-carboxylate and its derivatives typically involves a multi-step approach, starting with the construction of the quinoline ring system, followed by functionalization at the 4- and 6-positions.

Synthesis of the Key Intermediate: Ethyl 4-Chloroquinoline-6-carboxylate

A common and efficient route to access the target scaffold begins with the synthesis of ethyl 4-chloroquinoline-6-carboxylate. This intermediate serves as a versatile precursor for the introduction of various amines at the 4-position.

A representative synthetic workflow is depicted below:

Detailed Experimental Protocol: Synthesis of Ethyl 4-Chloroquinoline-6-carboxylate

This protocol describes the conversion of ethyl 4-hydroxyquinoline-6-carboxylate to its corresponding 4-chloro derivative, a critical step in the synthesis of the target compounds.

Materials:

-

Ethyl 4-hydroxyquinoline-6-carboxylate

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

Inert solvent (e.g., toluene, dichloromethane)

-

Ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend ethyl 4-hydroxyquinoline-6-carboxylate in an excess of phosphorus oxychloride or thionyl chloride.

-

Heating: Heat the reaction mixture under reflux for a specified period (typically 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: After completion, carefully add the reaction mixture to crushed ice with vigorous stirring to decompose the excess chlorinating agent.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure ethyl 4-chloroquinoline-6-carboxylate.

Derivatization at the 4-Position: Nucleophilic Aromatic Substitution

The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide variety of primary and secondary amines, leading to a diverse library of 4-aminoquinoline derivatives.

General Protocol for Amination:

-

Reaction Setup: Dissolve ethyl 4-chloroquinoline-6-carboxylate and the desired amine (primary or secondary) in a suitable solvent such as ethanol, DMF, or DMSO.

-

Reaction Conditions: The reaction can be carried out under conventional heating or microwave irradiation to shorten the reaction time and improve yields.[1][3]

-

Work-up: Upon completion, the reaction mixture is typically poured into water, and the precipitated product is collected by filtration. Alternatively, the product can be extracted with an organic solvent.

-

Purification: The crude product is then purified by recrystallization or column chromatography.

Biological Activities and Therapeutic Potential

Derivatives of the 4-aminoquinoline-6-carboxylate scaffold have demonstrated significant potential in two major therapeutic areas: oncology and infectious diseases, particularly malaria.

Anticancer Activity: Targeting Key Cellular Pathways

The quinoline-6-carboxamide moiety, which can be readily derived from the corresponding ethyl ester, has emerged as a promising pharmacophore in the development of novel anticancer agents.[2] These compounds have been shown to exert their antiproliferative effects through various mechanisms of action.

Mechanisms of Anticancer Action:

-

Kinase Inhibition: Many quinoline derivatives act as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways involved in cancer cell growth, proliferation, and survival.[6][7] The quinoline scaffold can serve as a template for designing inhibitors that target the ATP-binding site of kinases.

-

Topoisomerase Inhibition: Some quinoline-carboxamides have been identified as topoisomerase inhibitors.[2] These enzymes are essential for DNA replication and repair, and their inhibition leads to DNA damage and apoptosis in cancer cells.

-